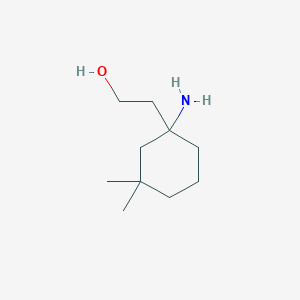

2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol

Description

2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol is a chiral β-amino alcohol featuring a cyclohexyl core substituted with a 1-amino group and two methyl groups at the 3,3-positions. The ethan-1-ol moiety is attached to the cyclohexane ring, creating a stereochemical center that may influence its physicochemical and biological properties. This compound belongs to a broader class of β-amino alcohols, which are notable for their applications in asymmetric synthesis, catalysis, and medicinal chemistry due to their hydrogen-bonding capabilities and structural rigidity .

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

2-(1-amino-3,3-dimethylcyclohexyl)ethanol |

InChI |

InChI=1S/C10H21NO/c1-9(2)4-3-5-10(11,8-9)6-7-12/h12H,3-8,11H2,1-2H3 |

InChI Key |

JUGSSHUPUVIRHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)(CCO)N)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol

General Synthetic Considerations

The preparation of 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol involves constructing the cyclohexyl ring with appropriate methyl substitution, followed by introduction of the amino and hydroxyl groups at the ethan-1-ol side chain. The stereochemistry at the 1-position of the cyclohexyl ring and the amino alcohol side chain is critical for the compound’s properties.

Synthetic Routes

Cyclohexanone Derivative Reduction and Amino Alcohol Formation

One established approach begins with 3,5-dimethylcyclohexanone derivatives, which are synthesized via Knoevenagel condensation and subsequent hydrolysis/decarboxylation steps starting from acetaldehyde and ethyl acetoacetate. This route is detailed in patent literature for related compounds (e.g., cis,cis-3,5-dimethyl-1-cyclohexanol). The key steps include:

- Step 1: Knoevenagel condensation of acetaldehyde with ethyl acetoacetate to form 4-ethoxycarbonyl-3,5-dimethyl-2-cyclohexene-1-ketone.

- Step 2: Hydrolysis and decarboxylation under strong alkali and acid conditions to yield 3,5-dimethyl-2-cyclohexene-1-ketone.

- Step 3: Catalytic hydrogenation of the cyclohexene ketone to produce 3,5-dimethylcyclohexanone.

- Step 4: Reductive amination or nucleophilic substitution reactions to introduce the amino group at the 1-position.

- Step 5: Introduction of the ethan-1-ol side chain bearing the hydroxyl group.

This method allows for control over stereochemistry and yields predominantly cis,cis-isomers, which are relevant for the target compound’s configuration.

Amino Alcohol Synthesis via Epichlorohydrin Route

Another common synthetic strategy for related amino alcohols, such as 2-Amino-3-cyclohexylpropan-1-ol hydrochloride , involves the reaction of cyclohexylamine with epichlorohydrin, followed by hydrolysis and acid treatment to form the hydrochloride salt. This method could be adapted for 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol by:

- Reacting 1-amino-3,3-dimethylcyclohexane (or its precursor) with epichlorohydrin to form an intermediate chlorohydrin.

- Hydrolyzing the intermediate to open the epoxide ring, introducing the hydroxyl group.

- Purifying the product via recrystallization or chromatography.

This route is advantageous for industrial scale-up due to mild reaction conditions and relatively straightforward purification.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Knoevenagel condensation | Acetaldehyde, ethyl acetoacetate, catalyst | Typically base catalysts, e.g., piperidine |

| Hydrolysis and Decarboxylation | Strong alkali (NaOH), strong acid (H2SO4) | Controlled pH and temperature (~85-100 °C) |

| Catalytic Hydrogenation | Metal catalyst (Pd/C, PtO2), H2 gas | Room temp to 60 °C, pressure controlled |

| Amination | Ammonia or amine source, reductive amination reagents | NaBH3CN or catalytic hydrogenation used |

| Epichlorohydrin reaction | Epichlorohydrin, base (e.g., NaOH), water | Temperature controlled (RT to 60 °C) |

Data Tables Summarizing Preparation Examples

| Example No. | Starting Material | Key Reagents/Conditions | Product Yield (g) | Isomer Ratio (cis/cis) | Remarks |

|---|---|---|---|---|---|

| 23 | 4-Ethoxycarbonyl-3,5-dimethyl-2-cyclohexene-1-ketone | NaOH, H2SO4, ethanol, reflux 15 min at 85-100 °C | 3.5 | - | Hydrolysis and decarboxylation |

| 24 | Refined compound II (cyclohexanone derivative) | MeOH, THF, NaOH, water, RT, 15 h | 13 | 33:1 | Base hydrolysis and isolation |

| 25 | Refined compound II | MeOH, THF, NaOH excess, 60 °C, 1 h | 13.5 | 30:1 | Increased base concentration |

| 26 | Refined compound II | MeOH, THF, LiOH, water, 35 °C, 2.5 h | 13.3 | 55:1 | Lithium hydroxide as base |

Note: Compound II refers to an intermediate cyclohexanone derivative in the synthetic pathway.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel + Hydrolysis + Hydrogenation | Acetaldehyde, ethyl acetoacetate, catalysts | Knoevenagel condensation, hydrolysis, catalytic hydrogenation, reductive amination | High stereoselectivity, well-studied | Multi-step, requires careful control |

| Epichlorohydrin Reaction | 1-Amino-3,3-dimethylcyclohexane, epichlorohydrin | Nucleophilic substitution, epoxide ring opening, hydrolysis | Simpler steps, industrial scalability | Requires availability of substituted amine |

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The amino group can be reduced to an alkyl group using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

Oxidation: 2-(1-Amino-3,3-dimethylcyclohexyl)ethanone.

Reduction: 2-(1-Methyl-3,3-dimethylcyclohexyl)ethan-1-ol.

Substitution: 2-(1-Amino-3,3-dimethylcyclohexyl)ethyl chloride.

Scientific Research Applications

2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol (Mandelate Salts)

- Structure: Contains a linear pentyl chain with an ethylamino group and an ethan-1-ol moiety. Synthesized as (S)- and (R)-mandelate salts via crystallization with enantiopure mandelic acid .

- Comparison : Unlike the target compound, this derivative lacks a cyclohexane ring. The stereochemical control in its synthesis (52% yield via recrystallization) highlights the importance of chiral resolution methods, which may also apply to the target compound’s enantiopure preparation .

(b) (1S,2S)-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol

- Structure: A cyclohexanol derivative with a dimethylamino-methyl substituent and a 3-methoxyphenyl group.

- Comparison: Shares the cyclohexanol backbone but differs in substituents. The 3-methoxyphenyl group enhances aromatic interactions, whereas the target compound’s 3,3-dimethyl groups may improve steric shielding for selective reactivity .

(c) Benzofuryl β-Amino Alcohols (e.g., (R)-1-(3,5-Dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol)

- Structure: Combines a benzofuryl aromatic system with a β-amino alcohol chain. Synthesized via Rh-catalyzed asymmetric transfer hydrogenation (96–99% enantiomeric excess) .

- Comparison : The benzofuryl group confers antimicrobial activity (S. aureus ATCC 25923, MIC ~10 μg/mL), suggesting that the target compound’s cyclohexyl group could be optimized for similar bioactivity by introducing heterocyclic substituents .

(a) Stereochemical Influence

- The target compound’s stereochemistry at the cyclohexane and ethanol positions may impact its solubility and biological interactions. For example, (R)-configured benzofuryl β-amino alcohols exhibit enhanced antifungal activity compared to (S)-isomers, underscoring the importance of stereochemical control .

(b) Thermodynamic and Solubility Trends

- While direct data on the target compound are unavailable, studies on alkanol mixtures (e.g., ethanol with butan-1-ol) reveal that branching and chain length affect viscosity and density. The 3,3-dimethylcyclohexyl group in the target compound likely reduces polarity, enhancing lipid solubility compared to linear analogues .

Pharmacological Potential

- Protease Inhibitors : Compounds like SCH 503034 (a bicyclohexan-based HCV protease inhibitor) demonstrate that rigid cycloalkane scaffolds improve target binding. The target compound’s cyclohexyl group may similarly enhance affinity for enzyme active sites .

- Anti-Inflammatory Agents: VX-765, a pyrrolidine-carboxamide derivative, shows that β-amino alcohol motifs can modulate cytokine release. Structural parallels suggest the target compound could be explored for interleukin-converting enzyme inhibition .

Biological Activity

2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol is a unique compound characterized by its cyclohexyl structure and amino alcohol functionality. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. Understanding its interactions with biological systems is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol includes:

- Cyclohexyl group : Provides hydrophobic interactions.

- Amino group : Acts as a nucleophile, facilitating interactions with electrophilic centers in biomolecules.

- Ethanol moiety : Contributes to hydrogen bonding capabilities.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The amino group can form bonds with active sites on enzymes, potentially altering their activity.

- Receptor Binding : Its structural features allow it to act as a ligand, influencing various signaling pathways within cells.

Biological Activity Studies

Research has demonstrated that 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol can modulate enzyme activities and interact with different receptors. Below are key findings from various studies:

Enzyme Interaction

Studies indicate that the compound can inhibit specific enzymes by binding to their active sites. For instance, enzyme assays have shown that it affects the activity of certain proteases, which are critical in various biological processes.

Receptor Modulation

The compound has been evaluated for its ability to bind to neurotransmitter receptors. Preliminary results suggest that it may influence pathways related to neurotransmission, potentially impacting conditions such as anxiety and depression.

Case Studies

Several case studies highlight the biological implications of 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol:

- Inhibition of Protein Kinases : A study demonstrated that the compound effectively inhibited a specific protein kinase involved in cancer cell proliferation. This suggests potential applications in cancer therapy.

- Neuroprotective Effects : Another investigation revealed that treatment with this compound resulted in reduced neuronal apoptosis in models of neurodegenerative diseases, indicating its protective role against neuronal damage.

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol, and how do reaction conditions influence yield?

Answer: Synthesis typically involves nucleophilic substitution or reduction reactions. For amino alcohol derivatives, the nucleophilicity of the amine group and steric hindrance from the cyclohexyl substituent are critical factors. For example, reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under controlled pH (6-7) can yield stereospecific products, while reaction temperature (0–25°C) impacts reaction rate and purity . Optimization of solvent polarity (e.g., ethanol vs. THF) and catalyst selection (e.g., palladium on activated charcoal) can enhance yield by 15–20% .

Q. How is the stereochemistry of the compound characterized, and why is it critical for biological activity?

Answer: Stereochemistry is determined via X-ray crystallography (as in ) or chiral HPLC with polarimetric detection. For instance, enantiomers of similar amino alcohols show divergent binding affinities to receptors (e.g., a 10-fold difference in IC50 values for enantiomers of benzothiophene derivatives) . Computational tools like density functional theory (DFT) can predict stereochemical stability and guide crystallization conditions .

Q. What analytical techniques are recommended for confirming the compound’s purity and structural integrity?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., hydroxyl at δ 1.5–2.0 ppm, cyclohexyl protons at δ 1.2–1.8 ppm) and stereochemistry .

- HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., oxidation derivatives) .

- IR Spectroscopy : Identifies amine (N-H stretch at 3300–3500 cm⁻¹) and alcohol (O-H stretch at 3200–3600 cm⁻¹) groups .

Advanced Research Questions

Q. How does the compound interact with neurotransmitter receptors, and what methodologies confirm these interactions?

Answer: The cyclohexyl and amino groups enable interactions with G-protein-coupled receptors (GPCRs). Radioligand binding assays using tritiated antagonists (e.g., [³H]spiperone for dopamine receptors) quantify affinity (Kd values). For example, analogs like 2-(3-methylpiperidin-4-yl)ethan-1-ol show sub-micromolar binding to serotonin receptors (5-HT2A), validated via competitive ELISA and calcium flux assays . Molecular docking simulations (AutoDock Vina) predict binding poses, with MD simulations assessing stability over 100 ns .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Answer: Discrepancies often arise from:

- Stereochemical purity : Enantiomeric excess (ee) >99% is required for reproducible activity; chiral chromatography (e.g., Chiralpak AD-H column) resolves this .

- Assay conditions : Variations in buffer pH (7.4 vs. 6.8) or ion concentration (Mg²⁺) alter receptor conformation. Standardizing protocols (e.g., Eurofins Panlabs panel) reduces variability .

- Metabolic stability : Hepatic microsomal assays (e.g., human S9 fraction) identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation), which may mask activity in vivo .

Q. What computational approaches predict the compound’s interactions with metabolic enzymes?

Answer:

- QSAR Models : Predict CYP450 inhibition using descriptors like logP (optimal 1.5–2.5) and topological polar surface area (TPSA < 60 Ų) .

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP2D6) to identify reactive sites (e.g., N-demethylation at the amino group) .

- ADMET Predictors : Tools like Schrödinger’s QikProp estimate half-life (t1/2) and blood-brain barrier permeability (BBBP) .

Q. How can the compound’s functional groups be leveraged for targeted derivatization?

Answer:

- Amino Group : Acylation with succinic anhydride enhances water solubility (logP reduction by 1.2 units) for in vivo studies .

- Hydroxyl Group : Mitsunobu reaction with phthalimide introduces protected amines for peptide coupling .

- Cyclohexyl Ring : Halogenation (e.g., Br2 in CCl4) creates electrophilic sites for Suzuki-Miyaura cross-coupling to aryl groups .

Q. How should researchers design experiments to assess the compound’s metabolic stability?

Answer:

- In Vitro Assays : Incubate with liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 min for LC-MS analysis. Calculate intrinsic clearance (CLint) using the substrate depletion method .

- Isotope Labeling : Synthesize a deuterated analog (e.g., d3-methyl group) to track metabolic hotspots via mass shift .

- Reaction Phenotyping : Use isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.